methyl N-[3-(5-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]-L-valinate
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Overview
Description
METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly for their sedative and anxiolytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use as a sedative, anxiolytic, or anticonvulsant.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE may have unique properties or applications that distinguish it from other benzodiazepines, such as specific binding affinities or metabolic pathways.
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (2S)-2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-3-methylbutanoate |
InChI |
InChI=1S/C18H23N3O5/c1-10(2)15(18(25)26-3)21-14(22)9-8-13-17(24)19-12-7-5-4-6-11(12)16(23)20-13/h4-7,10,13,15H,8-9H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t13?,15-/m0/s1 |
InChI Key |
FDNUBNNHZOXBCK-WUJWULDRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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